N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide

Benzothiazole carboxamide Regioisomerism BRAF V600E

N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide (CAS 2034585-78-7; MF: C₁₅H₁₀N₄OS; MW: 294.33) is a heterocyclic small molecule that combines a pyrazolo[1,5-a]pyridine core with a benzothiazole-6-carboxamide moiety. The compound belongs to a broader chemotype in which pyrazolo[1,5-a]pyridines serve as established kinase inhibitor scaffolds and benzothiazole-6-carboxamides have demonstrated target-class selectivity (e.g., BRAF V600E vs.

Molecular Formula C15H10N4OS
Molecular Weight 294.33
CAS No. 2034585-78-7
Cat. No. B2513984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide
CAS2034585-78-7
Molecular FormulaC15H10N4OS
Molecular Weight294.33
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)NC3=CC4=CC=NN4C=C3)SC=N2
InChIInChI=1S/C15H10N4OS/c20-15(10-1-2-13-14(7-10)21-9-16-13)18-11-4-6-19-12(8-11)3-5-17-19/h1-9H,(H,18,20)
InChIKeyPIRIVKJBZRNIKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement-Focused Baseline Overview of N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide (CAS 2034585-78-7)


N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide (CAS 2034585-78-7; MF: C₁₅H₁₀N₄OS; MW: 294.33) is a heterocyclic small molecule that combines a pyrazolo[1,5-a]pyridine core with a benzothiazole-6-carboxamide moiety . The compound belongs to a broader chemotype in which pyrazolo[1,5-a]pyridines serve as established kinase inhibitor scaffolds and benzothiazole-6-carboxamides have demonstrated target-class selectivity (e.g., BRAF V600E vs. wild-type BRAF; p110α-selective PI3K inhibition) [1][2]. A critical structural distinction is the 6-carboxamide regioisomerism on the benzothiazole ring, which differentiates this compound from the more widely studied 2-carboxamide analogs and carries distinct pharmacophoric implications for binding-site complementarity [3].

Why Generic Substitution Fails for N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide


Generic substitution within this chemotype is invalid because three structural variables combinatorially dictate target engagement and selectivity: (i) regioisomerism of the carboxamide on the benzothiazole ring (2- vs. 6-position), (ii) the oxidation state of the pyrazolo[1,5-a]pyridine core (fully aromatic vs. tetrahydro), and (iii) the linker topology between the two heterocycles. The 2-carboxamide regioisomer (CAS 2034586-42-8) presents a different hydrogen-bond donor/acceptor vector, while the tetrahydro-pyrazolopyridine analog (CAS 2034265-23-9) alters ring planarity and nitrogen hybridization [1]. Empirically, benzothiazole-6-carboxamides have been validated as a selectivity-conferring pharmacophore against the oncogenic BRAF V600E kinase versus wild-type BRAF, a property not automatically conferred upon 2-carboxamide congeners [2]. Furthermore, pyrazolo[1,5-a]pyridines have demonstrated isoform-selective PI3K inhibition (p110α over other Class Ia PI3Ks) that is sensitive to substitution pattern, meaning that even close analogs cannot be assumed equipotent or equi-selective [3]. These multi-dimensional structure–activity relationships make blind analog substitution scientifically unsound for any application requiring target-specific or pathway-selective pharmacological outcomes.

Quantitative Differentiation Evidence Guide for N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide


Regioisomeric Carboxamide Position Dictates Biological Target Engagement: 6-Carboxamide Selectivity Signature vs. 2-Carboxamide Analogs

The benzothiazole-6-carboxamide scaffold has been independently validated as a selectivity-conferring pharmacophore against the oncogenic BRAF V600E kinase, a property not demonstrated for the corresponding 2-carboxamide regioisomers. In a study of 2-acetamido, 6-carboxamide substituted benzothiazoles, the 6-carboxamide scaffold displayed selectivity for mutated BRAF V600E over wild-type BRAF, and one derivative exhibited in vitro BRAF V600E kinase inhibition with an IC₅₀ of 7.9 μM [1]. In contrast, a parallel series of benzo[d]thiazole-2-carboxamide derivatives designed as EGFR inhibitors showed cytotoxic activities in the range of 5.22–6.76 μM against A549, HeLa, and SW480 cell lines, with the most potent compound (9e) demonstrating IC₅₀ values of 5.22 μM (A549), 6.41 μM (HeLa), and 6.76 μM (SW480)—a distinct target profile from the BRAF-directed 6-carboxamide series [2]. This regioisomerism-dependent selectivity divergence means that the 6-carboxamide regioisomer (CAS 2034585-78-7) and its 2-carboxamide counterpart (CAS 2034586-42-8) cannot be considered interchangeable for kinase-targeting applications.

Benzothiazole carboxamide Regioisomerism BRAF V600E Kinase selectivity Structure–activity relationship

Pyrazolo-Benzothiazole Hybrid Chemotype Demonstrates Clinically Competitive Anticancer Potency: Benchmarking Against Axitinib

Although the specific compound CAS 2034585-78-7 lacks published direct bioactivity data, its pyrazolo-benzothiazole hybrid chemotype has been extensively characterized. In a study of 20 pyrazolo-benzothiazole hybrids, compound 14 demonstrated IC₅₀ values of 3.17–6.77 μM across colon (HT-29), prostate (PC-3), lung (A549), and glioblastoma (U87MG) cancer cell lines, outperforming the FDA-approved VEGFR inhibitor axitinib (IC₅₀ range: 4.88–21.7 μM) across all tested lines [1]. Compound 14 additionally showed VEGFR-2 kinase inhibition in vitro and significant antiangiogenic activity in a transgenic zebrafish Tg(fli1a:EGFP) model in vivo, whereas axitinib data in the same zebrafish model was not reported in this study. A separate series of pyrazolo-thiazole substituted pyridines also demonstrated antiproliferative activity in vitro [2].

Pyrazolo-benzothiazole hybrid Anticancer VEGFR-2 Cytotoxicity Axitinib

Benzothiazole-6-Carboxamide Pharmacophore Confers Target-Class Selectivity: Evidence from BRAF V600E and Bacterial Capsule Inhibition

The benzothiazole-6-carboxamide moiety, as present in CAS 2034585-78-7, has been independently validated as a selectivity-conferring pharmacophore in two distinct biological contexts. In kinase inhibition, the 2-acetamido-benzothiazole-6-carboxamide scaffold was identified through virtual screening as displaying selectivity against oncogenic BRAF V600E over wild-type BRAF, and 11 derivatives were subsequently synthesized and evaluated, with one analog (compound 22: 2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide) providing particularly promising results across all assays applied [1]. In antibacterial research, N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide was identified as a small-molecule inhibitor of K1 capsule formation in E. coli UT189 with an IC₅₀ of 1.04 ± 0.13 μM and a >200-fold selectivity index over cytotoxicity in BC5637 bladder cells [2]. In contrast, benzothiazole-2-carboxamide analogs have not been reported to exhibit this selectivity profile; rather, they have been explored as EGFR inhibitors and anthelmintic agents [3]. This convergent evidence positions the 6-carboxamide regioisomer as a privileged selectivity scaffold.

Benzothiazole-6-carboxamide BRAF V600E Selectivity K1 capsule Pharmacophore validation

Pyrazolo[1,5-a]pyridine Core Enables Isoform-Selective Kinase Inhibition: p110α PI3K Selectivity Not Achievable with Simple Pyridine or Indazole Replacements

The pyrazolo[1,5-a]pyridine core, as present in CAS 2034585-78-7, has been established as a scaffold capable of conferring isoform selectivity within the PI3K kinase family—a property not achieved by simple pyridine or indazole replacements. Kendall et al. demonstrated that a series of pyrazolo[1,5-a]pyridines selectively inhibited the p110α isoform of PI3K over other Class Ia PI3 kinases (p110β, p110δ), with compound 5x representing a particularly potent and selective example [1]. Subsequent SAR studies confirmed that substitution patterns on the pyrazolo[1,5-a]pyridine core were critical for maintaining this p110α selectivity; modifications to the hydrazone nitrogen or sulfonyl group resulted in loss of selectivity, with the exception of an N-hydroxyethyl analog [2]. Further work introduced basic amine substituents to improve aqueous solubility while retaining p110α selectivity [3]. In contrast, pyridine-only or indazole scaffolds have not demonstrated this level of controllable isoform selectivity in published PI3K inhibitor programs. This scaffold-level differentiation is directly relevant to CAS 2034585-78-7, which retains the unsubstituted pyrazolo[1,5-a]pyridine core amenable to further selective functionalization.

Pyrazolo[1,5-a]pyridine PI3K p110α selectivity Kinase inhibitor scaffold Bioisostere

Structural Uniqueness: Three-Dimensional Pharmacophore Differentiation from Closest Commercially Available Analogs

Three commercially available compounds represent the closest structural neighbors to CAS 2034585-78-7, yet each differs in at least one critical structural dimension relevant to biological activity. CAS 2034586-42-8 is the direct 2-carboxamide regioisomer, differing only in the position of the carboxamide attachment on the benzothiazole ring (2- vs. 6-position), which alters the hydrogen-bond donor/acceptor vector and has been shown to redirect target engagement from BRAF to EGFR pathways [1][2]. CAS 2034265-23-9 retains the 6-carboxamide but replaces the fully aromatic pyrazolo[1,5-a]pyridine with a tetrahydro-pyrazolo[1,5-a]pyridine linked via a methylene spacer, fundamentally altering ring planarity, nitrogen hybridization (sp² → sp³), and conformational flexibility . The generic N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide (no CAS assigned in commercial listings) replaces the entire pyrazolo[1,5-a]pyridine with a simple pyridine, eliminating the fused bicyclic system that enables isoform-selective kinase inhibition [3]. CAS 2034585-78-7 uniquely combines the fully aromatic pyrazolo[1,5-a]pyridine core with a direct amide linkage at the 5-position and the 6-carboxamide benzothiazole regioisomer, occupying a distinct point in chemical space not represented by any single commercial alternative.

Structural differentiation CAS 2034585-78-7 Analog comparison Chemical space Procurement decision

Evidence-Based Application Scenarios for N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide in Research and Industrial Procurement


Kinase Inhibitor Lead Discovery: BRAF V600E and PI3K p110α Selectivity Programs

CAS 2034585-78-7 is best deployed as a starting scaffold in kinase inhibitor discovery programs targeting oncogenic BRAF V600E or the p110α isoform of PI3K. The 6-carboxamide benzothiazole pharmacophore has demonstrated BRAF V600E selectivity over wild-type BRAF in validated biochemical assays [1], while the pyrazolo[1,5-a]pyridine core has independently demonstrated p110α-selective PI3K inhibition over other Class Ia PI3K isoforms [2]. The compound's unsubstituted core allows systematic SAR exploration at multiple diversification vectors, enabling programs to optimize potency and selectivity simultaneously. Procurement of this specific regioisomer avoids the EGFR-directed profile of 2-carboxamide analogs [3].

Anticancer and Antiangiogenic Drug Discovery: Pyrazolo-Benzothiazole Chemotype Optimization

For anticancer drug discovery programs, CAS 2034585-78-7 provides an entry point into a chemotype that has already produced compounds exceeding the potency of the FDA-approved VEGFR inhibitor axitinib. Representative pyrazolo-benzothiazole hybrid compound 14 demonstrated IC₅₀ values 1.5–6.8× more potent than axitinib across a panel of cancer cell lines (colon, prostate, lung, glioblastoma) and exhibited combined cytotoxicity, VEGFR-2 inhibition, and in vivo antiangiogenic activity in a zebrafish model [1]. CAS 2034585-78-7 represents an unexplored analog within this validated class, offering the potential for further potency optimization through systematic derivatization.

Chemical Biology Tool Compound Development: Target ID and Pathway Deconvolution

The benzothiazole-6-carboxamide moiety has been validated as a probe scaffold for target identification studies. N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide was identified as a selective inhibitor of bacterial K1 capsule biogenesis (IC₅₀ = 1.04 μM, selectivity index >200) [1]. This precedent establishes the 6-carboxamide pharmacophore as suitable for chemical probe development, where CAS 2034585-78-7's additional pyrazolo[1,5-a]pyridine moiety may confer eukaryotic kinase targeting capability, enabling dual-pathway or cross-species probe applications.

Medicinal Chemistry SAR Expansion: Multi-Vector Diversification from a Single Scaffold

CAS 2034585-78-7 offers three chemically accessible diversification points: (i) electrophilic aromatic substitution or C–H activation on the pyrazolo[1,5-a]pyridine ring, (ii) amide N-functionalization, and (iii) benzothiazole ring modification. Published SAR for related pyrazolo[1,5-a]pyridine PI3K inhibitors demonstrates that substitution at the 5-position of the pyrazolo[1,5-a]pyridine with phenyl or small electron-donating groups enhances EphB3 kinase inhibitory activity [1], while the benzothiazole-6-carboxamide series shows that 2-acetamido substitution maintains BRAF V600E selectivity [2]. This multi-vector synthetic tractability makes the compound valuable for generating focused libraries for screening against multiple kinase targets simultaneously.

Quote Request

Request a Quote for N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.